4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization to form the pyrimido[1,2-a][1,3,5]triazine core.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds of this class may exhibit antimicrobial, antifungal, or anticancer activities. Research often focuses on understanding these activities and developing new therapeutic agents.
Medicine
In medicine, derivatives of pyrimido[1,2-a][1,3,5]triazines are explored for their potential as drugs. They may act on specific biological targets, such as enzymes or receptors, to exert therapeutic effects.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)-2-aminopyrimidine
- 2-(4-Ethoxyphenyl)-8-methyl-1H-pyrimido[1,2-a][1,3,5]triazine
Uniqueness
The uniqueness of 4-(2,5-DIMETHOXYPHENYL)-2-[(4-ETHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substitution pattern and the presence of both methoxy and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-(4-ethoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-16-8-6-15(7-9-16)25-22-26-21(18-13-17(30-3)10-11-19(18)31-4)28-20(29)12-14(2)24-23(28)27-22/h6-13,21H,5H2,1-4H3,(H2,24,25,26,27) |
InChI Key |
DLWXCZHMPZYUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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